1-Acetoxypinoresinol

Descripción

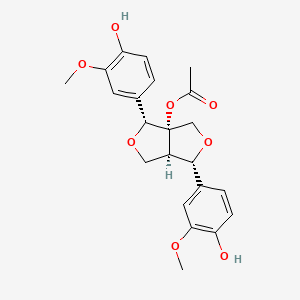

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O8/c1-12(23)30-22-11-29-20(13-4-6-16(24)18(8-13)26-2)15(22)10-28-21(22)14-5-7-17(25)19(9-14)27-3/h4-9,15,20-21,24-25H,10-11H2,1-3H3/t15-,20-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NATDFORNCKZPCI-FPHUIIFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12COC(C1COC2C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@]12CO[C@@H]([C@H]1CO[C@@H]2C3=CC(=C(C=C3)O)OC)C4=CC(=C(C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331966 | |

| Record name | 1-Acetoxypinoresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81426-14-4 | |

| Record name | Acetoxypinoresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81426-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Acetoxypinoresinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Distribution of 1 Acetoxypinoresinol in Botanical Sources

Primary Plant Sources and Specific Cultivars

The primary and sole botanical source of 1-acetoxypinoresinol is the olive tree (Olea europaea). mdpi.comnih.gov This compound has been isolated and identified in various parts of the plant, including the fruit (pulp and seed), bark, and roots. dss.go.thtandfonline.comresearchgate.net Its presence in olive oil, particularly extra virgin olive oil, is a direct result of its extraction from the olive fruit during the milling process. researchgate.net

Initial reports in the prompt suggested a possible occurrence in Forsythia species. However, extensive review of the scientific literature does not support this. While Forsythia is rich in other lignans (B1203133) such as pinoresinol (B1678388) glucoside, phillyrin, and arctiin, there is no credible evidence to suggest the presence of this compound in this genus.

The concentration of this compound can vary significantly among different olive cultivars. Studies have shown that Spanish cultivars such as 'Arbequina' and 'Empeltre' tend to have higher concentrations compared to 'Picual' or 'Picudo' cultivars. dss.go.th Similarly, Italian cultivars like 'Razzola' and 'Frantoio' have also been noted for their significant levels of this compound. dss.go.th Among Greek cultivars, 'Koroneiki' and 'Tsunati' have been reported to contain high concentrations. researchgate.net

Quantitative Variation Across Cultivars and Geographical Origins

The concentration of this compound in olive oil is a key indicator of its varietal and geographical origin. mdpi.com The levels of this lignan (B3055560) can range from as low as 0.17 mg/kg to over 123.5 mg/kg in extra virgin olive oil, depending on these factors. mdpi.comresearchgate.net This wide range underscores the importance of both genetics and environment in the biosynthesis of this compound.

For instance, oils from the 'Arbequina' and 'Empeltre' cultivars in Spain consistently show higher levels of this compound. dss.go.th The geographical origin also plays a crucial role; for example, a high concentration of this compound has been proposed as a marker to differentiate olive oil from the Sabina Protected Designation of Origin (PDO) in Italy. mdpi.com

Below is a table summarizing the concentration of this compound found in various olive oil cultivars from different Mediterranean regions.

| Cultivar | Geographical Origin | Concentration Range (mg/kg) | Reference |

|---|---|---|---|

| Arbequina | Spain | Higher than Picual or Picudo | dss.go.th |

| Empeltre | Spain | Higher than Picual or Picudo | dss.go.th |

| Picual | Spain | Lower than Arbequina or Empeltre | dss.go.th |

| Picudo | Spain | Lower than Arbequina or Empeltre | dss.go.th |

| Razzola | Italy | High | dss.go.th |

| Frantoio | Italy | High | dss.go.th |

| Taggiasca | Italy | Among the highest levels | researchgate.net |

| Koroneiki | Greece | High | researchgate.net |

| Tsunati | Greece | High | researchgate.net |

Influence of Agronomic Practices and Environmental Factors on Concentration

The biosynthesis and accumulation of this compound in olives are influenced by a variety of agronomic and environmental factors. mdpi.com These include irrigation, fertilization, and the pedoclimate, which encompasses soil conditions like water, nutrients, and aeration. mdpi.comoliveoiltimes.com

Irrigation: While the concentration of many phenolic compounds in olives tends to decrease with increased irrigation, lignans such as this compound appear to be largely unaffected by water supply. nih.gov This suggests that the biosynthetic pathway for lignans in the olive tree is less sensitive to water stress compared to that of other polyphenols.

Localization within Plant Tissues

This compound is not uniformly distributed throughout the olive tree. It has been identified in several tissues, with notable concentrations in the fruit. Specifically, it is found in both the olive pulp and the woody portion of the seed. researchgate.net During the oil extraction process, these lignans are released into the olive oil. researchgate.net

Beyond the fruit, this compound and its glucosides have also been isolated from the bark of olive trees. dss.go.th More recent research has also detected the presence of acetoxypinoresinol in the roots of olive trees, where its concentration can be influenced by factors such as salinity stress. tandfonline.com This distribution suggests a potential role for this lignan in the plant's defense mechanisms across different tissues.

Ecological Roles and Interactions

In its natural environment, this compound plays a role in the interactions between the olive tree and insects. Research has demonstrated that it acts as a potent feeding stimulant for the olive weevil, Dyscerus perforatus. This activity is particularly significant for the female weevil. This finding suggests that this compound is one of the chemical cues that the olive weevil uses to recognize its host plant. From an agricultural perspective, this knowledge could potentially be used to develop lures to trap this pest.

Biosynthetic Pathways and Regulation

Elucidation of Precursor Compounds in Lignan (B3055560) Biosynthesis

The journey to 1-Acetoxypinoresinol begins with the amino acid L-phenylalanine. frontiersin.orguvic.ca Through a series of enzymatic reactions known as the general phenylpropanoid pathway, L-phenylalanine is converted into various hydroxycinnamic acids and their CoA-esters. frontiersin.orguvic.ca A key branching point in this pathway leads to the formation of monolignols, which are the fundamental building blocks for both lignin (B12514952) and lignans (B1203133). frontiersin.orguvic.ca

For this compound, the crucial precursor is coniferyl alcohol. dss.go.th The biosynthesis of this monolignol involves several core enzymes of the phenylpropanoid pathway. frontiersin.orgosti.gov L-phenylalanine is first deaminated by L-phenylalanine ammonia-lyase (PAL) to form cinnamic acid. This is followed by hydroxylation by cinnamate 4-hydroxylase (C4H) to produce p-coumaric acid. Subsequent enzymatic steps, including the action of 4-coumarate:CoA ligase (4CL) and other hydroxylases and methyltransferases, modify the molecule to ultimately yield coniferyl alcohol. frontiersin.orguvic.ca

| Compound | Class | Role in Pathway |

|---|---|---|

| L-Phenylalanine | Amino Acid | Primary starting substrate for the phenylpropanoid pathway frontiersin.orguvic.ca |

| Cinnamic Acid | Phenylpropanoid | Intermediate formed from L-phenylalanine via PAL frontiersin.org |

| p-Coumaric Acid | Phenylpropanoid | Hydroxylated intermediate formed from cinnamic acid frontiersin.org |

| Coniferyl Alcohol | Monolignol | Direct monomeric precursor for pinoresinol (B1678388) formation dss.go.th |

| (+)-Pinoresinol | Lignan | Direct precursor to this compound dss.go.thmdpi.com |

Enzymatic Steps and Key Enzymes Involved in this compound Formation

The formation of the core lignan structure is a critical step defined by the coupling of two monolignol units. The biosynthesis of this compound is believed to occur in two major stages: the formation of (+)-pinoresinol and its subsequent acetylation.

First, two molecules of coniferyl alcohol undergo a stereospecific oxidative coupling to form (+)-pinoresinol. dss.go.th This is not a spontaneous reaction but is precisely controlled by two types of proteins:

Oxidases : Enzymes such as laccases (LACs) or peroxidases (PRXs) generate free radical intermediates from the coniferyl alcohol monomers. oup.comnih.govnih.gov

Dirigent Proteins (DIRs) : These specialized proteins capture the monolignol radicals and guide their coupling in a highly specific regio- and stereoselective manner. oup.comnih.govnih.gov In the absence of dirigent proteins, the coupling of coniferyl alcohol radicals would result in a random mixture of products. nih.gov The presence of a specific DIR ensures the exclusive formation of the desired stereoisomer, in this case, (+)-pinoresinol. oup.com

The second stage is the conversion of (+)-pinoresinol to this compound. This involves the addition of an acetyl group, a reaction catalyzed by an acetyltransferase . While the specific enzyme responsible for this final step in Olea europaea has not been fully characterized, it is hypothesized to be a member of the vast family of plant acyltransferases that utilize acetyl-CoA as a donor to add acetyl groups to various acceptor molecules.

| Enzyme/Protein | Class | Substrate(s) | Product | Function |

|---|---|---|---|---|

| L-Phenylalanine ammonia-lyase (PAL) | Lyase | L-Phenylalanine | Cinnamic acid | Initiates the phenylpropanoid pathway frontiersin.org |

| Cinnamate 4-hydroxylase (C4H) | Oxidoreductase | Cinnamic acid | p-Coumaric acid | Core step in the general phenylpropanoid pathway frontiersin.org |

| Laccases (LACs) / Peroxidases (PRXs) | Oxidoreductase | Coniferyl alcohol | Coniferyl alcohol radicals | Generates monolignol radicals for coupling oup.comnih.gov |

| Dirigent Protein (DIR) | Dirigent Protein | Coniferyl alcohol radicals | (+)-Pinoresinol | Mediates stereoselective coupling of radicals oup.comnih.gov |

| Acetyltransferase (putative) | Transferase | (+)-Pinoresinol, Acetyl-CoA | This compound | Catalyzes the final acetylation step |

Genetic and Molecular Regulation of Biosynthetic Pathways

The biosynthesis of this compound is under tight genetic control, from the initial flux through the phenylpropanoid pathway to the final lignan-specific steps. The expression of the genes encoding the biosynthetic enzymes is regulated by a complex network of transcription factors, primarily from the MYB and NAC families, which are known to control various aspects of secondary metabolism, including lignin biosynthesis. nih.govosti.gov

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a powerful technique used to trace the flow of atoms through metabolic pathways, providing definitive evidence for precursor-product relationships. mdpi.comnih.gov In the context of lignan biosynthesis, stable isotope labeling (SIL) experiments, often using ¹³C-labeled precursors, have been instrumental in confirming the proposed pathways. mdpi.comnih.gov

In a typical experiment, a plant or cell culture is fed a labeled precursor, such as ¹³C-L-phenylalanine. nih.govresearchgate.net The tissues are then harvested over time, and metabolites are extracted and analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS). mdpi.comnih.govnih.gov By tracking the incorporation of the ¹³C label into downstream compounds, researchers can confirm that L-phenylalanine is indeed the primary precursor and can follow its conversion through intermediates like coniferyl alcohol and ultimately into lignans such as pinoresinol. nih.gov These studies provide unequivocal evidence of the biochemical connections within the network and help quantify the metabolic flux through different branches of the pathway. mdpi.comnih.govresearchgate.net

Isolation and Purification Methodologies for Research Purposes

Extraction Techniques from Complex Plant Matrices

Extraction is the initial critical step to obtain a concentrated fraction rich in phenolic compounds, including 1-AP, from the original plant matrix.

Liquid-liquid extraction (LLE) is a widely employed technique for isolating phenolic compounds from EVOO due to its efficiency and cost-effectiveness for larger-scale applications mdpi.com. This method relies on the differential partitioning of analytes between two immiscible liquid phases.

Solvent Systems: Various polar solvents are used to extract phenolic compounds from the non-polar lipid matrix of olive oil. Common solvents include methanol (B129727), ethanol, acetonitrile (B52724), and mixtures thereof with water or other co-solvents. For instance, a mixture of methanol and water (80:20 v/v) has been frequently used mdpi.comdss.go.thnih.govuoc.gr. Methanol alone has also been reported as an effective extraction solvent nih.gov. A combination of methanol and N-N dimethylformamide (DMF) has shown high efficiency, yielding over 95% recovery of 1-AP mdpi.com. Acetonitrile is another solvent employed for extracting phenolic fractions nih.govsmolecule.com.

Efficiency and Comparisons: Studies indicate that LLE methods, particularly those employing methanol and DMF, can be more efficient for 1-AP extraction than solid-phase extraction techniques mdpi.com. While methanol is effective, it can potentially lead to the acetalization of secoiridoids, which are often co-extracted with lignans (B1203133) mdpi.com. Ethanol, though sometimes less efficient than methanol, is often preferred for food-grade applications . The recovery rates can vary significantly based on the solvent system used, with DMF achieving around 95% recovery of total phenolic compounds, acetonitrile around 83%, and methanol/water around 69% nih.gov.

Table 1: Comparison of Solvent-Based Extraction Solvents for 1-Acetoxypinoresinol

| Solvent System | Reported Efficiency/Recovery | Advantages | Disadvantages/Considerations | References |

| Methanol/Water (80:20 v/v) | High | Common, effective for phenolic compounds | Potential acetalization of secoiridoids with methanol | mdpi.comdss.go.thnih.govuoc.gr |

| Methanol/N-N Dimethylformamide | High (>95% for 1-AP) | High recovery of 1-AP | DMF might require careful handling and disposal | mdpi.com |

| Acetonitrile | Good (83% total phenolics) | Effective for phenolic extraction | Less efficient than DMF for total phenolics | nih.govsmolecule.com |

| Methanol (100%) | High | Effective extraction | Potential acetalization of secoiridoids | nih.gov |

| Ethanol | Moderate | Preferred for food-grade applications | Less efficient than methanol |

Solid-phase extraction (SPE) is a valuable technique for sample preparation and purification prior to chromatographic analysis, offering rapid and selective isolation of analytes sigmaaldrich.com. It is commonly used to isolate phenolic compounds from EVOO mdpi.comnih.govcapes.gov.brpsu.eduresearchgate.netnih.govresearchgate.net.

Methodology: SPE involves passing a liquid sample through a solid sorbent material that retains the target compounds. The retained compounds are then eluted with a suitable solvent. For EVOO phenolics, Diol cartridges are frequently preferred due to their ability to recover polar compounds from non-polar matrices and their suitability for automated workflows, leading to shorter extraction times mdpi.comresearchgate.net. The process typically involves dissolving the EVOO in a non-polar solvent like hexane, passing it through the SPE cartridge, washing away non-polar fractions, and then eluting the phenolic compounds with a polar solvent such as methanol mdpi.com.

Advantages and Limitations: SPE offers advantages such as automation and speed, with extracts obtained in as little as 10 minutes mdpi.com. However, potential drawbacks include the possibility of residual solvent contamination in the extract and the relatively high cost of the equipment mdpi.com. SPE is often coupled with other analytical techniques, such as Capillary Electrophoresis-Mass Spectrometry (CE-ESI-MS) nih.govcapes.gov.brpsu.edu and LC-SPE-NMR nih.govresearchgate.netfigshare.com, to enhance detection and identification capabilities.

Table 2: Solid-Phase Extraction (SPE) in this compound Isolation

| SPE Cartridge Type | Application | Key Features | Limitations | References |

| Diol Cartridge | Isolation of phenolic fractions from EVOO | Automated work, shorter extraction time, recovers polar compounds | Potential residual solvent, higher cost | mdpi.comresearchgate.net |

| C8, C18 Cartridges | Separation of phenolic compound classes | Standard sorbent phases for phenolic compound extraction | Specificity may vary | researchgate.net |

Chromatographic Separation Strategies

Following extraction, chromatographic techniques are employed to achieve the final purification of this compound from the complex extract.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical determination and preparative purification of this compound mdpi.comnih.gov.

Methodology: Preparative HPLC utilizes a stationary phase, typically a C18 reverse-phase column, to separate compounds based on their hydrophobicity mdpi.comnih.govmdpi.com. Optimal resolution is often achieved with C18 columns having a particle size of ≤ 2.6 µm . The separation is driven by a gradient elution system, commonly employing mixtures of water and organic solvents such as acetonitrile or methanol, often with the addition of an acid like formic acid or acetic acid to optimize peak shape and separation mdpi.comnih.govmdpi.com.

Table 3: Typical HPLC Parameters for this compound Separation

| Parameter | Specification | References |

| Column Type | C18 reverse-phase (e.g., Spherisorb ODS-2, Luna C18) | mdpi.comnih.govmdpi.com |

| Particle Size | ≤ 2.6 µm (for optimal resolution) | |

| Mobile Phase | Gradient elution: e.g., Water/Acetonitrile (with 0.1% Formic Acid); Water/Acetic Acid and Methanol/Acetonitrile mixtures | mdpi.comnih.govmdpi.com |

| Detection | UV, DAD, MS | mdpi.comnih.govnih.govcapes.gov.brpsu.edunih.govmdpi.comunibo.itnih.gov |

| Yield | Can be low in preparative scale | mdpi.com |

Preparative Thin-Layer Chromatography (Prep TLC) offers another method for purifying this compound, particularly when dealing with smaller sample quantities or as a secondary purification step mdpi.comuoc.grdntb.gov.ua.

Methodology: Prep TLC involves applying the sample extract to a larger TLC plate coated with an adsorbent material, such as silica (B1680970) gel. The plate is then developed in a solvent system, allowing components to separate based on their polarity. A common solvent system reported for 1-AP purification is ethyl acetate (B1210297):isooctane:acetic acid (45:45:10) mdpi.com. Another system used is hexane/ethyl acetate (40:60, v/v) uoc.gr. After separation, the bands corresponding to 1-AP, typically visualized under UV light (e.g., at 254 nm), are scraped from the plate. The scraped material is then extracted with a suitable solvent, such as ethyl acetate or methanol, to recover the purified compound mdpi.comuoc.gr.

Research Findings: Owen et al. described a procedure using preparative TLC followed by semi-preparative HPLC, which resulted in pure 1-AP but with a low yield mdpi.com. While useful for purification, Prep TLC may not always achieve the same level of resolution or yield as HPLC for complex mixtures.

Table 4: Preparative Thin-Layer Chromatography (Prep TLC) for this compound

| Adsorbent Material | Solvent System | Detection Method | Recovery/Yield | References |

| Silica Gel | Ethyl acetate:isooctane:acetic acid (45:45:10) | UV (254 nm) | Low | mdpi.com |

| Silica Gel | Hexane/Ethyl acetate (40:60, v/v) | UV (254 nm) | Not specified | uoc.gr |

Capillary Electrophoresis (CE) and its hyphenated techniques, particularly CE coupled with Electrospray Ionization Mass Spectrometry (CE-ESI-MS), have emerged as powerful tools for the separation, identification, and characterization of phenolic compounds in EVOO, including this compound nih.govcapes.gov.brpsu.eduunibo.it.

Methodology: CE separates analytes based on differences in their electrophoretic mobility in a capillary filled with an electrolyte buffer. For the analysis of EVOO phenolics, a common buffer system involves an aqueous solution of ammonium (B1175870) acetate (e.g., 60 mM NH₄OAc) at a specific pH (e.g., 9.5), often with the addition of a co-solvent like 2-propanol (e.g., 5%) to improve separation nih.govcapes.gov.brpsu.edu. A sheath liquid, typically a mixture of 2-propanol and water with triethylamine, is used for interfacing with the MS detector nih.govcapes.gov.brpsu.edu.

Research Findings: The coupling of SPE with CE-ESI-MS has been described as the first analytical method for identifying and characterizing phenolic compounds in olive oil, including lignans like (+)-pinoresinol and (+)-1-acetoxypinoresinol nih.govcapes.gov.brpsu.edu. CE separations can be rapid, often completed within 10 minutes unibo.it. This technique allows for the simultaneous study of various phenolic compounds present in EVOO, such as phenolic alcohols, lignans, and complex phenols nih.govcapes.gov.brpsu.edu.

Table 5: Capillary Electrophoresis (CE) Conditions for Phenolic Compound Analysis

| Parameter | Specification | References |

| Buffer System | Aqueous buffer (e.g., 60 mM NH₄OAc) | nih.govcapes.gov.brpsu.edu |

| pH | ~9.5 | nih.govcapes.gov.brpsu.edu |

| Additives | 5% 2-propanol in buffer; Sheath liquid: 2-propanol/water (60:40 v/v) + 0.1% triethylamine | nih.govcapes.gov.brpsu.edu |

| Detection | ESI-MS | nih.govcapes.gov.brpsu.edu |

| Separation Time | Typically within 10 minutes | unibo.it |

Size Exclusion Chromatography

Size Exclusion Chromatography (SEC), also known as gel filtration chromatography, plays a role in the purification of this compound mdpi.com, smolecule.com, nih.gov. This technique separates molecules based on their hydrodynamic volume, allowing for the isolation of compounds of specific sizes. For 1-AP, SEC is often employed as a subsequent purification step after initial extraction and preliminary chromatographic separation mdpi.com, smolecule.com.

Studies have utilized Sephadex LH-20, a cross-linked dextran (B179266) gel, for SEC purification of EVOO phenolics, including 1-AP researchgate.net, nih.gov. In these applications, dichloromethane (B109758) has been reported as a mobile phase for SEC, facilitating the separation of purified EVOO phenolics nih.gov. This method is valuable for removing residual impurities and achieving higher purity levels of target lignans like 1-AP.

Challenges in Obtaining Pure Standards for Research

The acquisition of highly pure standards of this compound for research presents several significant challenges. A primary obstacle is the lack of commercially available pure standards , which complicates identification and quantification efforts mdpi.com. Consequently, researchers often need to isolate and purify 1-AP from natural sources themselves, a process that is inherently demanding.

Another major challenge is the relatively low natural abundance of 1-AP in its primary source, EVOO. Concentrations can vary significantly, typically ranging from approximately 0.17 mg/kg to 123.5 mg/kg depending on factors such as olive cultivar, fruit maturation, and geographical origin mdpi.com. This low concentration necessitates the processing of large quantities of raw material to yield even small amounts of purified compound.

Furthermore, 1-AP shares structural similarities with other lignans, most notably (+)-pinoresinol mdpi.com, . This close structural resemblance makes chromatographic separation difficult, requiring highly optimized and selective purification techniques to achieve baseline separation and high purity . The absence of reliable, standardized analytical protocols further compounds these difficulties mdpi.com.

Data Tables

While specific yields for this compound from various purification steps are not always detailed in a tabular format across all studies, purity levels achieved for reference compounds, including 1-AP, are reported.

Table 1: Reported Purity Levels for Purified this compound and Related Compounds

| Compound Name | Purity Achieved | Primary Purification Method(s) | Source Reference |

| This compound | >95% | HPLC, Size Exclusion Chromatography (Sephadex LH-20) | nih.gov |

| (+)-Pinoresinol | >95% | HPLC, Size Exclusion Chromatography (Sephadex LH-20) | nih.gov |

| Justicidin B | >95% | High-Speed Counter-Current Chromatography (HSCCC) | nih.gov, researchgate.net |

| Justicidin A | >95% | High-Speed Counter-Current Chromatography (HSCCC) | nih.gov, researchgate.net |

| 6'-hydroxyjusticidin C | >95% | High-Speed Counter-Current Chromatography (HSCCC) | nih.gov, researchgate.net |

| Lignan (B3055560) J1 | >95% | High-Speed Counter-Current Chromatography (HSCCC) | nih.gov, researchgate.net |

Note: Data for Justicidin B, Justicidin A, 6'-hydroxyjusticidin C, and Lignan J1 are presented as examples of purity levels achieved for other lignans using advanced chromatographic techniques, illustrating the potential for high purity obtainable.

Chemical Synthesis and Derivatization Approaches

Total Synthesis Routes for 1-Acetoxypinoresinol Core Structure

Currently, the primary and sole validated method for obtaining this compound involves its extraction from natural sources, specifically extra virgin olive oil mdpi.comnih.govsmolecule.com. The complex stereochemistry inherent in the 3,7-dioxabicyclo[3.3.0]octane core structure of lignans (B1203133) like this compound poses significant challenges for conventional synthetic methodologies, making large-scale total synthesis routes not yet demonstrably successful in peer-reviewed literature .

While direct total synthesis of this compound has not been widely reported, the core pinoresinol (B1678388) structure has been synthesized through multi-step chemical pathways. For instance, synthetic routes to pinoresinol have been developed starting from precursors like 5-bromovanillin, involving steps such as acetylation, Wittig-type olefination, and oxidative coupling reactions frontiersin.orgresearchgate.netprotocols.io. Theoretically, the acetylation of pinoresinol could yield this compound, but this remains a conceptual pathway rather than a validated synthetic route for the target compound itself . The complexity and cost-efficiency of extraction from olive pomace make it the economically viable method for obtaining this compound compared to multi-step synthesis .

Chemo-Enzymatic and Biocatalytic Synthesis Methods

Specific chemo-enzymatic or biocatalytic methods for the direct synthesis of this compound are not detailed in the available literature. While enzymes such as esterases and lipases are known to catalyze the hydrolysis of the ester bond in this compound, yielding hydroxytyrosol (B1673988) smolecule.com, their application in the synthesis of this compound has not been reported. Research in related areas, such as the synthesis of other acetylated compounds using enzymes, exists nih.gov, but direct application to this compound synthesis is not documented.

Design and Synthesis of Structurally Modified this compound Analogs

The scientific literature reviewed does not provide information regarding the design and synthesis of structurally modified analogs of this compound. Current research predominantly focuses on the characterization, identification, and biological properties of the naturally occurring compound and its close relative, (+)-pinoresinol.

Chemical Reactions and Transformations

This compound exhibits characteristic reactivity typical of phenolic compounds, particularly those with ester functionalities. Key transformations include hydrolysis, oxidation, reduction, and substitution reactions.

Hydrolysis: The ester bond in this compound can be hydrolyzed, typically catalyzed by enzymes like esterases or lipases, to yield hydroxytyrosol. This reaction is significant as hydroxytyrosol is known for its potent antioxidant properties smolecule.com.

Oxidation: Like many phenolic compounds, this compound can undergo oxidation under specific conditions. These reactions can lead to the formation of various oxidized derivatives, potentially influencing its biological activities smolecule.com.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol, altering its chemical properties and potentially its biological functions smolecule.com.

Substitution: The acetoxy group at the C1 position is amenable to substitution reactions under appropriate chemical conditions, allowing for the introduction of different functional groups .

Table 1: Key Chemical Transformations of this compound

| Reaction Type | Description | Potential Products/Outcomes | Catalysts/Conditions (if specified) | References |

| Hydrolysis | Cleavage of the ester bond. | Hydroxytyrosol | Esterases, Lipases | smolecule.com |

| Oxidation | Reaction with oxidizing agents. | Various oxidized derivatives | Potassium permanganate, Hydrogen peroxide | smolecule.com |

| Reduction | Reaction with reducing agents. | Corresponding alcohol | Sodium borohydride (B1222165) | smolecule.com |

| Substitution | Replacement of the acetoxy group with other functional groups. | Structurally altered derivatives | Specific conditions required |

Furthermore, the compound's stability is influenced by environmental factors. It degrades under UV light and elevated temperatures. Optimal storage conditions involve low temperatures (e.g., -80°C) in amber vials to preserve integrity over time .

Mass spectrometry (MS) analysis provides characteristic fragmentation patterns that aid in its identification. Key fragments include the loss of acetic acid and the formation of the 4-hydroxy-3-methoxybenzoyl ion .

Table 2: Diagnostic Mass Spectrometry Fragments of this compound

| m/z | Fragment Ion | Significance | References |

| 415.15 | [M−H]⁻ | Molecular ion | |

| 353.12 | [M−CH₃COOH]⁻ | Loss of acetyl group | |

| 151.04 | [C₈H₇O₃]⁻ | 4-Hydroxy-3-methoxybenzoyl ion |

Mechanistic Investigations of Biological Activities in Research Models

In Vitro Studies on Cellular and Molecular Targets

Laboratory-based studies using cell cultures and isolated molecules have provided a foundational understanding of how 1-Acetoxypinoresinol may exert its effects at a microscopic level.

Research has demonstrated that this compound can inhibit enzymes involved in carbohydrate digestion, specifically α-amylase and α-glucosidase. nih.govacs.org One study reported strong inhibitory activity against both enzymes, with IC50 values of 13.9 μM for α-amylase and 313.1 μM for α-glucosidase. nih.govacs.org This inhibitory action is suggested to be more potent than that of its close structural relative, (+)-pinoresinol, indicating that the acetoxy group at the C-1 position of the furofuran ring enhances its enzymatic inhibition capabilities. nih.govacs.org Kinetic analysis revealed that this compound acts as a partial uncompetitive inhibitor of the α-glucosidase enzyme. nih.govacs.orgresearchgate.net

Inhibitory Activity of this compound on Carbohydrate-Hydrolyzing Enzymes

| Enzyme | Inhibition Type | IC50 (μM) |

|---|---|---|

| α-Amylase | Partial uncompetitive | 13.9 |

This table summarizes the in vitro inhibitory effects of this compound on key enzymes involved in carbohydrate metabolism.

Studies suggest that this compound can interfere with cellular signaling pathways, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. mdpi.comnih.govacs.orgfigshare.com Research has shown that this compound can modulate the STAT1 pathway, which was found to be activated by the mycotoxin Penitrem A in Schwann cells. nih.govacs.orgfigshare.com By intervening in this pathway, this compound may help to mitigate the neurotoxic effects of certain compounds. mdpi.comnih.govacs.orgfigshare.com The lignan (B3055560) structure of this compound, similar to phytoestrogens, also suggests a potential for interaction with hormone receptors, though this area requires more specific investigation. researchgate.net

In the context of cancer research, this compound has been observed to affect the viability and programmed cell death (apoptosis) of cancer cells. springermedizin.de Studies on breast cancer cell lines, such as SKBR3 and MCF-7/HER2, have shown that fractions containing this compound can decrease cell viability and induce apoptosis. springermedizin.de For instance, a fraction rich in this compound was more effective at reducing the viability of SKBR3 cells than a fraction containing (+)-pinoresinol, with an IC50 value of 51 ± 2 μM. springermedizin.de Furthermore, this compound has been shown to drastically reduce the expression of the HER2 oncoprotein in breast cancer cells. springermedizin.de Treatment with a fraction containing 1-(+)-acetoxypinoresinol led to a significant increase in apoptotic cell death in SKBR3 cells. springermedizin.de

Effect of this compound on Breast Cancer Cell Lines

| Cell Line | Effect | IC50 (μM) |

|---|---|---|

| SKBR3 | Decreased cell viability, induced apoptosis, reduced HER2 expression | 51 ± 2 |

This table illustrates the impact of this compound on key processes in breast cancer cell lines.

The anti-inflammatory potential of this compound has been linked to its ability to modulate the production of cytokines, which are signaling molecules involved in inflammation. In M1-type THP-1 macrophages, treatment with this compound resulted in a decreased production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This suggests a potential role for this compound in managing inflammatory conditions. Furthermore, research indicates that olive oil phenols, including lignans (B1203133), can modulate the expression of genes related to the body's antioxidant defense system. reading.ac.uk

In Vivo Animal Model Studies

To complement in vitro findings, studies in animal models provide insights into the behavior of this compound within a whole biological system.

While comprehensive data on the bioavailability and metabolism of this compound is still emerging, studies on related olive oil phenolics in animal models offer some clues. mdpi.comresearchgate.net Generally, phenolic compounds from olive oil are absorbed, and their metabolites can be detected in plasma and urine. isnff-jfb.comcabidigitallibrary.org For instance, studies in rats have shown that tyrosol and hydroxytyrosol (B1673988), other phenolic compounds found in olive oil, are bioavailable. cabidigitallibrary.org It has been noted that plant lignans are often converted by intestinal microflora into enterolignans, which may have their own biological activities. mdpi.com However, specific studies detailing the metabolic fate of this compound in animal models are limited, and it is an area requiring further investigation to understand if it undergoes similar conversion. mdpi.com One study did reveal that this compound helped to enhance the recovery of behavioral functions after exposure to low doses of Penitrem A in a Swiss albino mouse model. mdpi.com

Efficacy Studies in Animal Disease Models (e.g., neurotoxicity, anti-inflammatory, anti-cancer in animals)

The therapeutic potential of this compound has been explored in various animal models, demonstrating its efficacy in mitigating conditions related to neurotoxicity, inflammation, and cancer.

Neurotoxicity:

In a Swiss albino mouse model, this compound has shown promise in preventing neurotoxicity. mdpi.com Specifically, it has been observed to counteract the neurotoxic effects of penitrem A, a mycotoxin that can contaminate food and harm both humans and animals. mdpi.com Research indicates that this compound enhances the recovery of behavioral functions in mice exposed to low doses of penitrem A. mdpi.com This protective effect is attributed to its ability to modulate the Janus kinase (JAK) pathway in Schwann cells. mdpi.comresearchgate.net

Anti-inflammatory Activity:

While direct in-vivo studies on the anti-inflammatory properties of this compound are limited, research on related lignans and olive oil extracts provides strong indirect evidence of its potential. mdpi.comconsensus.appnih.gov Other plant lignans, such as (+)-pinoresinol, have demonstrated anti-inflammatory effects. mdpi.comresearchgate.net Extracts from Olea europaea (olive) have shown inhibitory effects on carrageenan-induced hind paw edema in mice, a common model for acute inflammation. researchgate.net The general anti-inflammatory activity of olive polyphenols is well-documented and often linked to the inhibition of pro-inflammatory mediators and signaling pathways like NF-κB. nih.govmdpi.com

Anti-cancer Activity:

Several studies highlight the potential of this compound as a modulator of cancer chemopreventive activity, particularly in breast, colon, and prostate cancers. explorationpub.comresearchgate.net In synergy with other phenolic compounds, it has been shown to decrease the proliferation of human colon cancer cells and induce apoptosis. nih.gov Research on olive oil lignans has demonstrated their ability to decrease levels of fatty acid synthase in HER2-overexpressing breast cancer cells, a key enzyme in cancer cell metabolism. nih.gov While many studies have focused on cell culture models, initial results from animal models using olive-derived compounds are promising, though direct in-vivo studies with isolated this compound are still emerging. core.ac.ukresearchgate.net

Table 1: Summary of this compound Efficacy in Animal Models

| Disease Model | Animal Model | Observed Efficacy | Potential Mechanism of Action | Citations |

|---|---|---|---|---|

| Neurotoxicity | Swiss albino mouse | Enhanced recovery from penitrem A-induced neurotoxicity | Modulation of the Janus kinase (JAK) pathway in Schwann cells | mdpi.comresearchgate.net |

| Inflammation | Mouse (indirect evidence) | Inhibition of edema (by related extracts) | Inhibition of pro-inflammatory mediators (inferred) | mdpi.comresearchgate.net |

| Cancer | Mouse (indirect evidence) | Decreased proliferation and induction of apoptosis in cancer cells | Modulation of cancer chemopreventive activity, decrease in fatty acid synthase | explorationpub.comnih.gov |

Pharmacodynamic Markers and Target Engagement in Animal Systems

The in-vivo investigation of this compound's pharmacodynamics is an evolving area of research. Current studies suggest that its biological effects are linked to specific molecular targets and pathways.

In the context of neuroprotection, a key pharmacodynamic marker for this compound is the modulation of the Janus kinase (JAK) pathway. mdpi.com The engagement of this target in Schwann cells appears to be a critical event in its mechanism for counteracting penitrem A-induced neurotoxicity in mice. mdpi.comresearchgate.net

While direct evidence for other specific targets in animal systems is still being established, the broader activities of olive polyphenols provide some insights. For instance, the anti-inflammatory effects of related compounds are often associated with the downregulation of pro-inflammatory cytokines like TNF-α and IL-1β, and the inhibition of enzymes such as cyclooxygenase (COX). nih.gov Similarly, in cancer models, the engagement of targets like fatty acid synthase has been observed with olive lignans. nih.gov Future research will likely focus on identifying more specific pharmacodynamic markers and confirming target engagement for this compound in various in-vivo models.

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

The biological activities of this compound and its analogs are intrinsically linked to their chemical structures. Structure-activity relationship (SAR) studies aim to elucidate the molecular features responsible for their therapeutic effects.

Identification of Key Structural Features for Activity

The structure of this compound, a lignan, is characterized by a furofuran skeleton with two phenylpropane units. Key structural features that contribute to its biological activity include:

The Furofuran Core: This central ring system provides a rigid scaffold for the appended functional groups.

Phenolic Hydroxyl Groups: The hydroxyl groups on the phenyl rings are crucial for the antioxidant activity of lignans, acting as hydrogen donors to scavenge free radicals. nih.gov

The Acetoxy Group: The presence of an acetoxy group at the C1 position distinguishes this compound from its close analog, (+)-pinoresinol. mdpi.com This group influences the compound's lipophilicity, which can affect its absorption, distribution, and interaction with biological targets. Studies comparing this compound with pinoresinol (B1678388) have shown that the absence of the acetyl group in pinoresinol is relevant for its antioxidant activity. nih.gov

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of many natural compounds, including this compound. solubilityofthings.comnih.govnih.gov The specific spatial orientation of the functional groups on the furofuran ring and the chiral centers within the molecule can significantly influence its interaction with biological receptors and enzymes. solubilityofthings.comtubitak.gov.tr

While detailed studies specifically on the stereoisomers of this compound are not extensively reported, the general principles of stereochemistry in pharmacology suggest that different enantiomers or diastereomers could exhibit varying potencies and even different biological activities. michberk.com The naturally occurring form is (+)-1-acetoxypinoresinol. researchgate.netcambridge.org The precise impact of its stereochemistry on its neuroprotective, anti-inflammatory, and anti-cancer effects remains an important area for future investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to predict the biological activity of chemical compounds based on their molecular structures. wikipedia.orgexcli.dejocpr.com QSAR models establish a mathematical relationship between the chemical's structural or physicochemical properties (descriptors) and its biological activity. wikipedia.orgnih.gov

Currently, there is a lack of specific QSAR models developed exclusively for this compound and its direct analogs. However, the principles of QSAR could be applied to this class of compounds to:

Predict the biological activity of new, unsynthesized analogs.

Optimize the structure of this compound to enhance its desired therapeutic effects.

Gain a deeper understanding of the structural requirements for its interaction with biological targets.

The development of robust QSAR models for this compound would require a dataset of structurally related compounds with experimentally determined biological activities. mdpi.com

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are fundamental for determining the molecular structure of isolated compounds. For 1-acetoxypinoresinol, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools, often used in tandem after the compound is purified, typically by preparative High-Performance Liquid Chromatography (HPLC). mdpi.comdss.go.thresearchgate.net

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound. This technique is crucial for confirming its molecular formula, C₂₂H₂₄O₈. dss.go.th HRMS, often coupled with a time-of-flight (TOF) analyzer, offers significant improvements in the analysis of phenolic compounds in olive oil. researchgate.net

In mass spectrometry analyses, this compound exhibits characteristic fragmentation patterns. When using electrospray ionization (ESI) in negative mode, the deprotonated molecule [M-H]⁻ is observed at an m/z of 415. oup.commdpi.com In positive ion mode, the molecular ion [M]⁺ can be detected at m/z 416. oup.com Key diagnostic fragments are essential for its identification in complex mixtures.

| m/z (Mass-to-Charge Ratio) | Ion | Description | Source |

|---|---|---|---|

| 416 | [M]⁺ | Molecular ion, often used in GC-MS analysis. | oup.com |

| 415 | [M-H]⁻ | Deprotonated molecular ion, commonly observed in LC-MS with ESI in negative mode. | oup.commdpi.com |

| 204 | [M-ArCHO-CH₃-COO]⁺ | A significant fragment ion observed in GC-MS, useful for confirmation. | oup.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural elucidation of this compound. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. dss.go.thresearchgate.net The initial structural determination of this compound isolated from virgin olive oil relied heavily on ¹H and ¹³C NMR data, including two-dimensional (2D) NMR experiments to establish connectivity. dss.go.thresearchgate.net High-resolution ¹H NMR spectroscopy has been developed as a rapid and non-destructive method for detecting and quantifying phenolic compounds, including this compound, directly in olive oil extracts without extensive sample pretreatment. mdpi.comnih.gov

Key spectral data from ¹H and ¹³C NMR studies confirm the presence of two 4-hydroxy-3-methoxyphenyl substituents, along with the characteristic acetyl group that distinguishes it from pinoresinol (B1678388). dss.go.th

| Atom Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Source |

|---|---|---|---|

| 1 | 84.1 | 4.66 (d) | dss.go.th |

| 2 | 54.2 | 3.06 (m) | dss.go.th |

| 4 | 71.7 | 3.80 (dd), 4.18 (dd) | dss.go.th |

| 5 | 86.0 | 4.71 (d) | dss.go.th |

| 6 | 54.4 | 3.10 (m) | dss.go.th |

| 8 | 71.8 | 3.80 (dd), 4.18 (dd) | dss.go.th |

| C=O (acetyl) | 169.6 | - | dss.go.th |

| CH₃ (acetyl) | 21.0 | 1.64 (s) | dss.go.th |

More advanced NMR techniques, such as ³¹P NMR, have been developed for the analysis of phenolic compounds. uoc.gruoc.gr This method involves the derivatization of hydroxyl groups with a phosphorus-containing reagent, allowing for the detection and quantification of individual phenols. uoc.grnih.gov For this compound, which has two non-equivalent phenolic hydroxyl groups, ³¹P NMR shows two distinct signals, which can be unambiguously assigned using 2D heteronuclear correlation spectra. uoc.gr This technique demonstrates strong agreement with conventional chromatographic methods for the quantification of this compound. uoc.grnih.gov

Hyphenated Chromatographic Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method like chromatography with a detection method like mass spectrometry, are essential for analyzing this compound in complex samples such as olive oil. mdpi.comoup.com These methods provide both separation of the analyte from interfering compounds and its specific identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the analysis of phenolic compounds in olive oil. mdpi.commdpi.com HPLC coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is frequently used for the identification of this compound. mdpi.comoup.comdntb.gov.ua The technique typically operates in the negative ion mode, where this compound is detected as the deprotonated molecule [M-H]⁻ at m/z 415. oup.commdpi.com The use of selected ion recording (SIR) enhances selectivity by monitoring only specific ions of interest. oup.com

More advanced systems, like HPLC coupled to a time-of-flight mass spectrometer (HPLC-ESI-TOF/MS), provide high mass accuracy and resolution, further improving identification confidence. mdpi.comresearchgate.net Tandem mass spectrometry (LC-MS/MS) can be used for further structural confirmation and has been employed to confirm the identity of this compound isolated from olive mill wastewater. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the identification of this compound. mdpi.comoup.com While less common than LC-MS for phenolic analysis due to the low volatility of the analytes, which often necessitates a derivatization step, it provides excellent separation and definitive identification through mass spectral libraries. researchgate.netoup.com In GC-MS analysis, specific ions are monitored for quantification, such as the molecular ion [M]⁺ at m/z 416 and a key fragment ion at m/z 204. oup.com The ratio between these ions helps to confirm the peak's identity. oup.com The development of atmospheric-pressure chemical ionization (APCI) sources for GC-MS has also been investigated for the analysis of this compound. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most common approach for the routine quantification of this compound. mdpi.com

HPLC with UV/Diode-Array Detection (DAD) : This is a widely used method for the analysis of phenolic compounds. mdpi.comdntb.gov.ua Detection is typically performed at 280 nm. oup.com However, UV detection can suffer from low sensitivity and co-elution issues, where other compounds elute at the same time as this compound, leading to inaccurate quantification. oup.comresearchgate.net

HPLC with Fluorescence Detection (FLD) : Lignans (B1203133) like this compound exhibit strong natural fluorescence. oup.com This property is exploited in HPLC-FLD, which offers significantly higher sensitivity and selectivity compared to UV detection. oup.comresearchgate.net An excitation wavelength of 280 nm and an emission wavelength of 320 nm are typically used. oup.com This method is considered more suitable for industrial applications due to its cost-effectiveness and reliability in discriminating between olive oil varieties based on their this compound content. oup.comresearchgate.net

HPLC with Electrochemical Detection (EC) : This detector provides high sensitivity and selectivity for electroactive compounds like phenols. oup.com For this compound, a dominant response is observed at a potential of +500 mV. oup.com While effective, this method can also be subject to interference from other co-eluting compounds that are electrochemically active at the same potential. oup.com

| Detector | Principle | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| UV/Diode-Array (DAD) | Measures absorbance of UV-Vis light. | Widely available; provides spectral information. | Low sensitivity; potential for co-elution and interference. | oup.comresearchgate.net |

| Fluorescence (FLD) | Measures emission of light from fluorescent compounds. | High sensitivity and selectivity for lignans. | Not all compounds fluoresce. | oup.comresearchgate.net |

| Electrochemical (EC) | Measures current from redox reactions. | High sensitivity and selectivity for electroactive compounds. | Sensitive to mobile phase changes; potential for interference. | oup.com |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Highest selectivity and specificity; provides structural information. | Higher cost and complexity. | oup.comresearchgate.net |

Quantitative Analytical Methodologies for Research Sample Profiling (e.g., LOD, LOQ, Calibration)

The accurate quantification of this compound in various matrices, particularly in olive oil, is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) coupled with different detectors is the most common approach for the analysis of this lignan (B3055560).

Methodologies often involve HPLC with diode-array detection (DAD) or mass spectrometry (MS). For instance, a validated HPLC-DAD method has been reported to achieve a limit of detection (LOD) of 0.1 µg/mL and a limit of quantification (LOQ) of 0.3 µg/mL for this compound in olive oil. In contrast, methods utilizing mass spectrometry, such as LC-MS/MS, offer higher sensitivity with an LOD of approximately 0.02 µg/mL and an LOQ of around 0.05 µg/mL in plant extracts.

Calibration curves for quantitative analysis typically demonstrate excellent linearity (R² > 0.99) over a concentration range of 0.1 to 100 µg/mL. Due to the lack of commercially available standards for this compound, quantification is often performed using the calibration curve of a related lignan, pinoresinol. mdpi.comnih.gov The concentration is then calculated by multiplying the result by the molecular weight ratio of the two compounds (358:416). mdpi.comresearchgate.net

To ensure the reliability of the analytical method, inter-laboratory studies have been conducted. A multicenter study involving six laboratories showed a relative standard deviation (RSD) of less than 5% for the quantification of this compound, confirming the robustness of the method.

The following table provides a comparison of different analytical methods used for the quantification of this compound:

| Method | LOD (µg/mL) | LOQ (µg/mL) | Matrix |

| HPLC-DAD | 0.1 | 0.3 | Olive oil |

| LC-MS/MS | 0.02 | 0.05 | Plant extracts |

This table is interactive. Users can sort columns by clicking on the headers.

Stability Assessment in Research Samples and Extracts

The stability of this compound is a critical factor to consider during extraction, analysis, and storage to ensure accurate quantification and to maintain the integrity of research samples. Several studies have investigated the stability of this lignan under various conditions.

Temperature and Light: this compound is known to degrade under the influence of UV light and elevated temperatures. Research has shown that lignans, including this compound, are relatively stable at high temperatures compared to other phenolic compounds. nih.gov For instance, during thermal oxidation of virgin olive oil at 180°C (simulating frying), no significant changes were observed in the content of lignans. vup.sk Similarly, heating at 100°C (simulating boiling) for 2 hours resulted in a decrease of less than 20% in all classes of phenolic compounds, including lignans. vup.sk However, for long-term storage, it is recommended to keep extracts at –80°C in amber vials to prevent photodegradation. Under these conditions, more than 95% integrity can be retained over six months, whereas storage at room temperature can lead to a 30% degradation within one month.

Storage and Oxidation: The concentration of this compound has been found to remain stable during the storage of extra virgin olive oil for up to one year. mdpi.com This stability makes it a reliable marker for authenticating certain olive oil varieties. mdpi.com During oil oxidation, this compound is considered to be among the most stable phenolic compounds. dss.go.th

Extraction and Processing: While stable under many conditions, the concentration of this compound can be affected by the extraction process. The choice of solvent and extraction method can influence the final yield. mdpi.com Additionally, some degradation of secoiridoids, another class of phenolic compounds, can occur during olive oil processing, but lignans like this compound are generally more resistant to these changes. researchgate.net

Biotechnological and Research Applications

Potential for Biotechnological Production via Plant Cell Culture or Microbial Fermentation

While 1-Acetoxypinoresinol is predominantly sourced from natural products like olives, the field of biotechnology offers avenues for producing valuable plant metabolites. Plant cell cultures (PCC) and microbial fermentation are established platforms for the synthesis of complex compounds, including pharmaceuticals and nutraceuticals nih.govfrontiersin.orgnih.gov. Although specific, large-scale biotechnological production protocols for 1-AP via microbial fermentation are not extensively detailed in current literature, plant cell cultures have demonstrated their capability to produce a wide array of secondary metabolites frontiersin.orgnih.gov. Research indicates that plant cell cultures can be engineered or optimized to enhance the yield of specific compounds frontiersin.orgnih.gov. The general potential exists for developing cell culture systems, either from olive plant tissues or through metabolic engineering of microbial hosts, to produce 1-AP. However, significant research and development would be required to establish efficient and economically viable production routes for this specific lignan (B3055560) through these biotechnological means.

Use as a Chemical Marker or Reference Standard in Research

This compound serves as a crucial chemical marker in research, particularly in the authentication and quality assessment of Extra Virgin Olive Oil (EVOO). Its presence and concentration levels are highly cultivar-specific and can vary based on geographical origin and agronomic practices mdpi.commdpi.comnih.gov. For instance, studies have used 1-AP to differentiate between olive oil varieties, noting its significantly lower concentration in Picual olive oils compared to others like Hojiblanca or Arbequina mdpi.comresearchgate.net. This characteristic makes it a reliable indicator for verifying the authenticity of EVOO and detecting potential adulteration researchgate.net.

The stability of 1-AP during storage, remaining relatively stable for up to a year, further enhances its utility as a quality control marker in research settings mdpi.com. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Electrospray Ionization Mass Spectrometry (ESI-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for its identification and quantification researchgate.netnih.gov. A notable challenge in research is the limited availability of a pure, commercially viable standard for 1-AP, sometimes necessitating the use of pinoresinol (B1678388) as a reference standard with adjustments for molecular weight ratios mdpi.com.

Table 1: this compound Content in Different Olive Oil Cultivars

| Olive Cultivar | Pinoresinol (mg/kg) | This compound (mg/kg) | Reference |

| Hojiblanca | 22.9 | 50.1 | mdpi.com |

| Arbequina | 37.1 | 65.6 | mdpi.com |

| Picual | 43.0 | 1.9 | mdpi.com |

Application as a Pharmacological Probe for Target Discovery

This compound has shown promise as a pharmacological probe, particularly in research focused on understanding and overcoming multidrug resistance (MDR) in cancer cells. Studies have investigated its interaction with P-glycoprotein (P-gp), a membrane protein responsible for effluxing chemotherapy drugs out of cancer cells, thereby conferring resistance frontiersin.org. In research settings, 1-AP has demonstrated the ability to restore sensitivity to chemotherapeutic agents like doxorubicin (B1662922) in P-gp-overexpressing leukemia cells frontiersin.org.

This effect was observed through increased intracellular doxorubicin accumulation and inhibition of its efflux, suggesting that 1-AP can modulate P-gp activity frontiersin.org. Docking simulations have further indicated that 1-AP can bind to the transmembrane cavity of P-gp, providing insights into its molecular mechanism of action frontiersin.org. These findings position this compound as a valuable tool for researchers aiming to elucidate the complex mechanisms of drug resistance and to discover novel therapeutic strategies for diseases characterized by P-gp-mediated MDR.

Role in Authenticity and Quality Control of Natural Products in Research Settings

Within research laboratories, this compound plays a significant role in ensuring the authenticity and quality of natural products, with a particular emphasis on EVOO mdpi.comnih.govresearchgate.net. Its consistent presence and quantifiable levels in olive oil make it an instrumental marker for verifying the origin and purity of samples mdpi.comresearchgate.net. Researchers utilize 1-AP to distinguish between different olive cultivars and to assess the impact of geographical location and processing methods on the oil's phenolic profile mdpi.comnih.gov.

The compound's relative stability over time also makes it a reliable parameter for quality control, allowing researchers to assess the shelf-life and integrity of olive oil samples under various storage conditions mdpi.com. By employing advanced analytical techniques, research institutions can accurately measure 1-AP concentrations to confirm the varietal identity and quality grade of olive oils, thereby supporting studies on their health benefits and composition mdpi.comresearchgate.netnih.gov.

Table 2: Analytical Applications and Roles of this compound in Research

| Application Area | Role | Key Analytical Techniques Used |

| Natural Product Authentication | Marker for cultivar and geographical origin of Extra Virgin Olive Oil (EVOO) mdpi.comnih.govresearchgate.net | HPLC-DAD/ESI-MS researchgate.net, GC-MS , NMR nih.govresearchgate.netnih.gov |

| Quality Control | Indicator of EVOO quality; stability during storage makes it a reliable marker mdpi.com | HPLC mdpi.commdpi.com, NMR researchgate.netnih.gov |

| Chemical Analysis Research | Reference standard for quantification (sometimes using pinoresinol as proxy) | HPLC mdpi.com, NMR researchgate.netnih.gov |

| Pharmacological Research | Probe for studying P-glycoprotein (P-gp) function and mechanisms of multidrug resistance (MDR) frontiersin.org | In vitro assays, Docking simulations frontiersin.org |

Compound List:

this compound (1-AP)

Pinoresinol

Oleocanthal

Oleacein

Tyrosol

Oleuropein

Ligstroside

Apigenin

Luteolin

Future Directions and Emerging Research Frontiers

Elucidation of Unexplored Biological Mechanisms and Targets

While 1-Acetoxypinoresinol has demonstrated various biological activities, including antioxidant and potential neuroprotective effects, the precise molecular mechanisms underpinning these actions are not fully understood mdpi.comnih.gov. Future research should focus on identifying specific cellular targets and signaling pathways influenced by this compound. For instance, studies investigating its role in inflammation, particularly its interaction with pathways like NF-κB, could reveal novel therapeutic strategies nih.gov. Understanding how it modulates cellular processes, such as oxidative stress and inflammation, at a molecular level is crucial for its therapeutic development mdpi.comsmolecule.com. Furthermore, exploring its potential interactions with hormone signaling pathways, given its classification as a phytoestrogen, warrants deeper investigation smolecule.com.

Development of Novel and Efficient Synthetic Methodologies

The synthesis of lignans (B1203133), including this compound, presents challenges related to yield, selectivity, and stereochemistry frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netnih.govchim.itmdpi.com. Current synthetic routes, while advancing, often involve multiple steps and may not be cost-effective for large-scale production. Future research should prioritize the development of more efficient, sustainable, and scalable synthetic methodologies. This includes exploring green chemistry approaches, biocatalytic routes utilizing enzymes, and novel chemical transformations to improve yields and reduce environmental impact frontiersin.orgfrontiersin.orgresearchgate.netnih.gov. Investigating alternative starting materials and optimizing reaction conditions for key steps, such as radical coupling and deprotection, will be critical for making this compound and its derivatives more accessible for research and potential therapeutic applications frontiersin.orgfrontiersin.orgresearchgate.net.

Integration with Omics Technologies (e.g., Metabolomics, Proteomics)

The integration of omics technologies, such as metabolomics and proteomics, offers a powerful approach to unravel the complex biological roles of this compound nih.govnih.gov. Future studies could employ metabolomic profiling to identify endogenous metabolites affected by this compound, providing insights into its metabolic fate and pathways of action. Proteomic analyses could help identify specific protein targets and understand how this compound modulates cellular functions. Combining these approaches with genomics can provide a holistic systems biology perspective, enabling the discovery of novel biological mechanisms and therapeutic targets nih.govnih.govfrontiersin.orguq.edu.auslideshare.net. Such integrated studies are essential for understanding how this compound interacts within complex biological systems and for identifying new applications.

Advanced Computational and In Silico Modeling (e.g., Target Fishing, AI Models)

Exploration of Synergistic Effects with Other Bioactive Compounds

The synergistic interactions between natural compounds and conventional drugs, or among different natural compounds, represent a promising strategy for enhancing therapeutic efficacy and reducing side effects smolecule.comfrontiersin.orgresearchgate.netmdpi.commdpi.comnih.govnih.govusask.catesisenred.net. Future research should explore the potential synergistic effects of this compound when combined with other bioactive compounds, including other lignans (e.g., (+)-pinoresinol) or established therapeutic agents. Studies have suggested potential cooperative interactions with other lignans, potentially enhancing antioxidant effects or bioavailability smolecule.com. Investigating combinations for specific therapeutic areas, such as cancer or neurodegenerative diseases, could lead to novel combination therapies with improved outcomes. Understanding the mechanisms behind these synergistic interactions will be key to their successful translation into clinical practice frontiersin.orgresearchgate.netmdpi.commdpi.comnih.gov.

Q & A

Q. Advanced

- Isotopic labeling : Feed ¹³C-phenylalanine to olive callus cultures and track incorporation via NMR.

- Gene expression : Profile lignan biosynthesis genes (e.g., PLR, UGT) using RNA-seq across fruit developmental stages .

What are the key variables to control when assessing this compound concentrations across olive cultivars?

Q. Basic

- Agronomic factors : Harvest time (maturation index ≥3.0), irrigation, and soil composition.

- Extraction : Standardize solvent-to-sample ratio (e.g., 10:1 v/w) and ultrasonic extraction time (20–30 min) .

How should researchers design dose-response studies for this compound’s neuroprotective effects?

Q. Advanced

- In vitro : Use SH-SY5Y cells exposed to H₂O₂ or Aβ oligomers. Test doses 1–100 µM; measure viability via MTT assay.

- In vivo : Administer 10–50 mg/kg/day to APP/PS1 mice; assess cognitive function via Morris water maze .

- Statistical power : Ensure n ≥ 8/group and ANOVA with post-hoc Tukey tests (α = 0.05).

Which spectroscopic techniques reliably elucidate this compound’s structure?

Q. Basic

- NMR : ¹H and ¹³C spectra for acetyl group confirmation (δ ~2.1 ppm for CH₃; ~170 ppm for C=O).

- MS/MS : Fragmentation patterns (e.g., m/z 415 → 353 [M–AcOH]⁻) .

What computational approaches predict this compound’s interactions with biological targets?

Q. Advanced

- Molecular docking : Use AutoDock Vina to simulate binding to NF-κB or COX-2 (grid size ≥ 25 ų).

- QSAR : Develop models with descriptors like LogP and polar surface area to predict blood-brain barrier permeability .

How can multi-omics data clarify the metabolic fate of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.